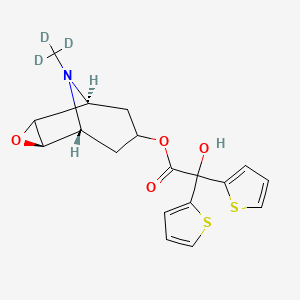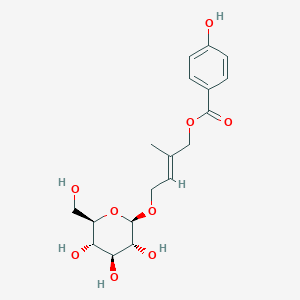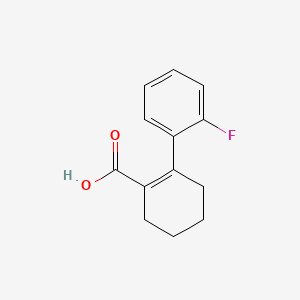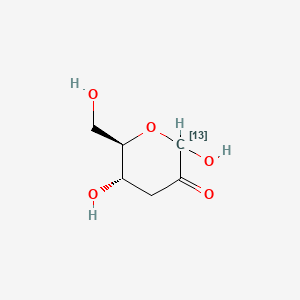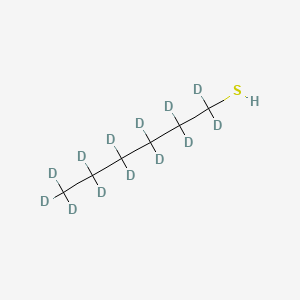
1-Hexane-D13-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexane-D13-thiol is a deuterated thiol compound with the molecular formula CD3(CD2)5SH. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexane-D13-thiol can be synthesized through several methods. One common approach involves the deuteration of 1-hexanethiol. This process typically includes the reaction of 1-hexanethiol with deuterium gas (D2) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors designed to handle deuterium gas safely. The process is carefully controlled to maximize yield and purity, often involving multiple purification steps to remove any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Hexane-D13-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to the thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides are commonly used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Disulfides are the major products.
Reduction: The thiol form is regenerated.
Substitution: Various substituted thiols, depending on the alkyl halide used.
Scientific Research Applications
1-Hexane-D13-thiol is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: It is used as a reference standard in NMR spectroscopy and mass spectrometry.
Biology: It is employed in studies involving protein structure and function, particularly in labeling experiments.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is utilized in the production of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Mechanism of Action
The mechanism by which 1-Hexane-D13-thiol exerts its effects is primarily through its thiol group. The thiol group can form strong bonds with metals and other electrophilic species, making it a valuable tool in various chemical reactions. The deuterium atoms provide additional stability and unique spectroscopic properties, allowing for detailed studies of reaction mechanisms and molecular interactions.
Comparison with Similar Compounds
1-Hexanethiol: The non-deuterated version of 1-Hexane-D13-thiol.
Hexane-1-thiol: Another thiol compound with a similar structure but without deuterium atoms.
Hexyl mercaptan: A common name for hexanethiol.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements and detailed analysis are required.
Properties
CAS No. |
1142922-50-6 |
|---|---|
Molecular Formula |
C6H14S |
Molecular Weight |
131.32 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
PMBXCGGQNSVESQ-UTBWLCBWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Canonical SMILES |
CCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
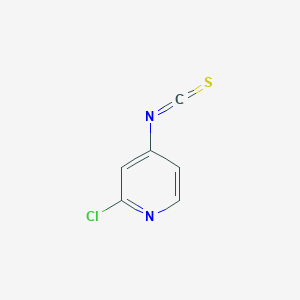
![methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13447286.png)
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
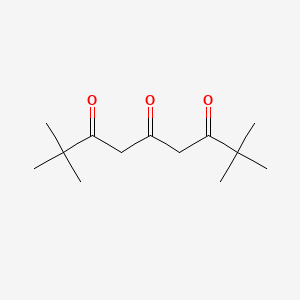
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
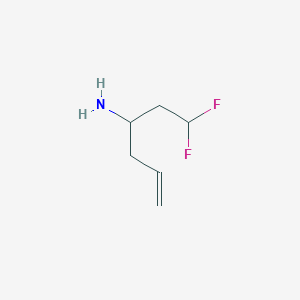
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
